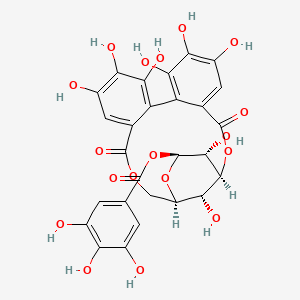![molecular formula C15H10FNO B10799093 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B10799093.png)
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1H-indol-2-one under acidic or basic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroindoles .
Aplicaciones Científicas De Investigación
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
N′-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide: This compound also contains a fluorophenyl group and has similar structural features.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits .
Propiedades
Fórmula molecular |
C15H10FNO |
|---|---|
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
(3E)-3-[(4-fluorophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18)/b13-9+ |
Clave InChI |
QIERHADIMMFZNE-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)/C(=C\C3=CC=C(C=C3)F)/C(=O)N2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10799010.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[(2S)-2-[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10799012.png)
![(1R,4R,7R,18S)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione;dihydrate](/img/structure/B10799019.png)
![(6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10799030.png)

![2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one](/img/structure/B10799047.png)



![1-O-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 16-O-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10799061.png)
![2-[(1R,2R,3S,4S,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B10799062.png)


![[(1S,2R,3S,5S,6S,16Z,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate](/img/structure/B10799105.png)
